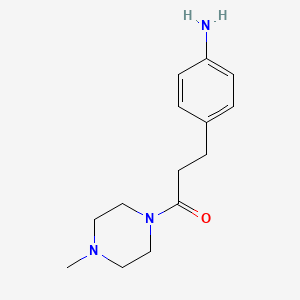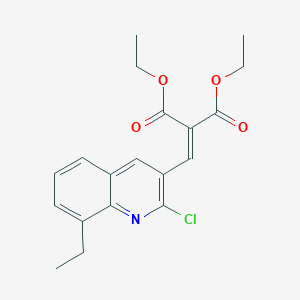
1-(1-Cyclopropylideneethyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropylideneethyl)-2-methoxybenzene is an organic compound characterized by a cyclopropylidene group attached to an ethyl chain, which is further connected to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylideneethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones . This reaction is performed under mild conditions and features good functional group compatibility, yielding high amounts of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and hydrazones is common in industrial settings due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropylideneethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(1-Cyclopropylideneethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylideneethyl)-2-methoxybenzene involves its interaction with molecular targets through various pathways. The cyclopropylidene group is known for its high reactivity, which allows the compound to participate in a range of chemical reactions. The methoxybenzene ring provides stability and enhances the compound’s ability to interact with different substrates.
Comparison with Similar Compounds
Benzene, (cyclopropylidenemethyl)-: Shares the cyclopropylidene group but lacks the methoxy substituent.
Alkylidenecyclopropanes: Similar in structure but differ in the alkylidene group attached to the cyclopropane ring.
Uniqueness: 1-(1-Cyclopropylideneethyl)-2-methoxybenzene is unique due to the presence of both the cyclopropylidene group and the methoxybenzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918831-66-0 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(1-cyclopropylideneethyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H14O/c1-9(10-7-8-10)11-5-3-4-6-12(11)13-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
KJFQGUYLHYTYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


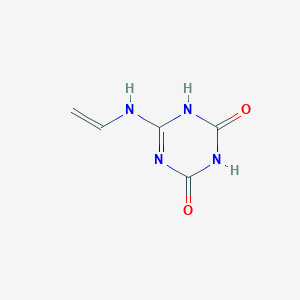
![1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)

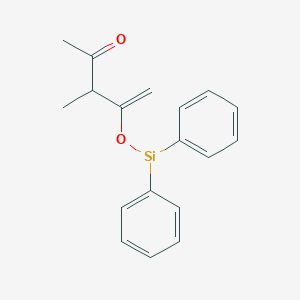
![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)
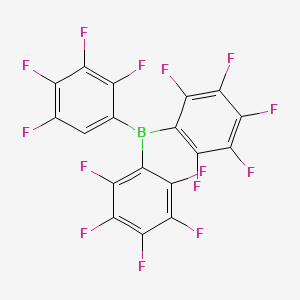
![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
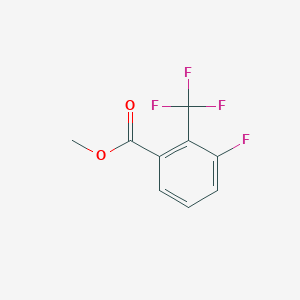
![4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12622539.png)
